4-Nonanone
Overview
Description
4-Nonanone is a type of ketone, which is an organic compound containing a carbonyl group bonded to two hydrocarbon groups. Ketones are often used in perfumes and in the manufacture of resins, films, and plastics.
Synthesis Analysis
The synthesis of a compound like 4-Nonanone typically involves the reaction of a suitable precursor with a reagent that can introduce the carbonyl group. The choice of precursor and reagent would depend on the specific synthesis route.Molecular Structure Analysis
The molecular structure of 4-Nonanone would be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that 4-Nonanone can undergo. For example, like other ketones, 4-Nonanone can undergo reactions such as nucleophilic addition or reduction.Physical And Chemical Properties Analysis
This would involve measuring properties such as the melting point, boiling point, density, and solubility of 4-Nonanone. These properties can provide important information about how the compound behaves under different conditions.Scientific Research Applications
Pheromone Activity in Insect Communication
4-Nonanone and its derivatives have been studied for their role in insect communication. Research on Asian palm weevils revealed that compounds like 4-methyl-5-nonanol and 4-methyl-5-nonanone might play a role in pheromone communication, with specific stereoisomers showing electroantennographic activity, indicating their potential as species-specific pheromones (Perez et al., 1996).
Lipid Peroxidation and Cellular Effects
The study of 4-hydroxy-2-nonenal, a product of lipid peroxidation, highlights its reactivity and cytotoxicity. This compound is formed through various oxidative routes and has been linked to inflammatory conditions such as atherosclerosis. Its interaction with proteins and the resulting modifications have been a subject of interest, emphasizing the compound's role in cellular signaling and potential in disease modulation (Spickett, 2013).
Synthesis of Complex Organic Compounds
4-Nonanone and its derivatives are used in synthesizing complex organic structures. For example, the synthesis of 2-bicyclo[3.3.1]nonanone from 4-(3-hydroxylpropyl)cyclohexanone demonstrates the versatility of these compounds in organic chemistry (Marvell et al., 1966).
Application in Active Food Packaging
Research into the impregnation of 2-nonanone in linear low-density polyethylene for active food packaging highlights its utility in this sector. Supercritical impregnation techniques were used to create films with varied concentrations of 2-nonanone, demonstrating its potential for controlled release applications (Rojas et al., 2015).
Biomass Conversion and Fuel Production
The transformation of lignocellulosic biomass into bio-based chemicals like 5-nonanone using γ-valerolactone illustrates the role of 4-nonanone derivatives in renewable energy and sustainable chemical production. This process shows economic feasibility and environmental benefits, contributing to the development of alternative fuels (Ahmad et al., 2020).
Role in DNA Modification and Potential Therapeutic Uses
The synthesis of DNA adducts with compounds like trans-4-hydroxynonenal (4-HNE) demonstrates the biological significance of 4-nonanone derivatives. These adducts have implications in understanding the molecular mechanisms of diseases and exploring therapeutic potentials (Wang & Rizzo, 2001).
Safety And Hazards
The safety and hazards of 4-Nonanone would be assessed based on its toxicity, flammability, and reactivity. This information is crucial for handling and storing the compound safely.
Future Directions
Future research on 4-Nonanone could involve developing new synthesis routes, studying its reactions with novel reagents, or exploring its potential uses in industry or medicine.
properties
IUPAC Name |
nonan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBCSQFBSWACAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063493 | |
Record name | 4-Nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-Nonanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11211 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
188.00 °C. @ 760.00 mm Hg | |
Record name | Amyl propyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031268 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Nonanone | |
CAS RN |
4485-09-0 | |
Record name | 4-Nonanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4485-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nonanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004485090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nonanone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amyl propyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031268 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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